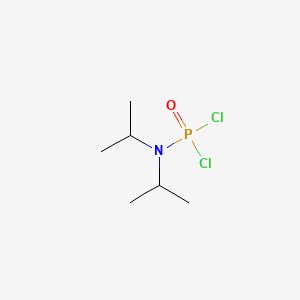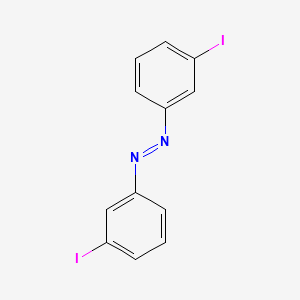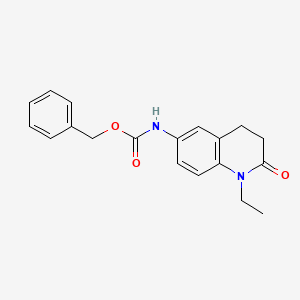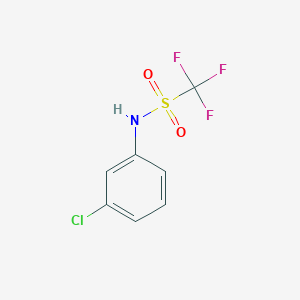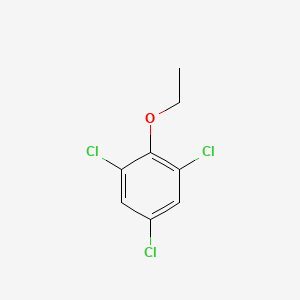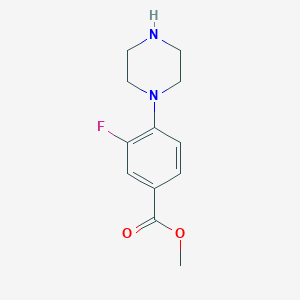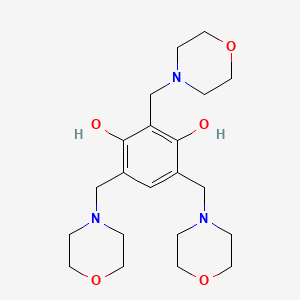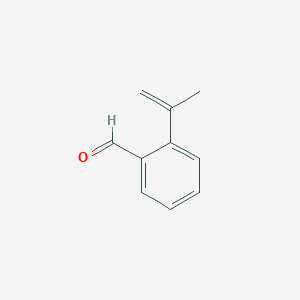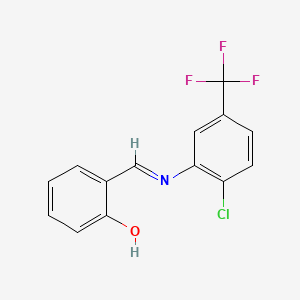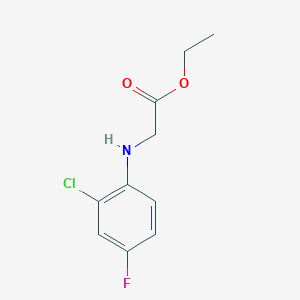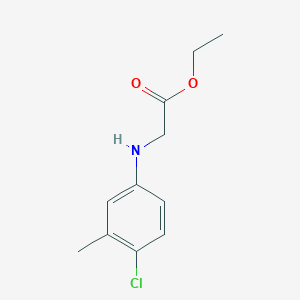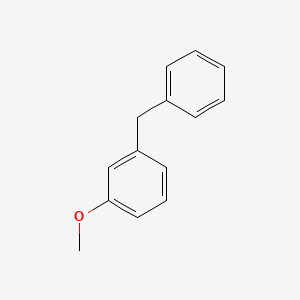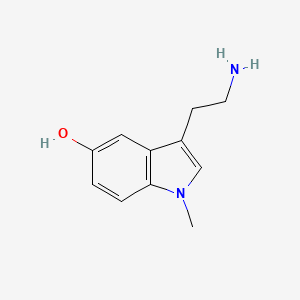
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-
描述
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its structural similarity to serotonin, a crucial neurotransmitter in the human body. The presence of the aminoethyl side chain and the hydroxyl group on the indole ring contributes to its unique chemical properties and biological activities .
准备方法
The synthesis of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole core. These methods often provide high yields and selectivity, making them suitable for industrial production .
化学反应分析
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Acylation and Alkylation: The aminoethyl side chain can undergo acylation and alkylation reactions to form various derivatives.
科学研究应用
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to serotonin, it is used in studies related to neurotransmitter function and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety, by modulating serotonin receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- involves its interaction with serotonin receptors in the brain. The compound binds to these receptors, mimicking the effects of serotonin and modulating neurotransmission. This interaction can influence mood, cognition, and other physiological processes. The molecular targets include various subtypes of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT3 .
相似化合物的比较
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be compared with other indole derivatives, such as:
Serotonin (5-Hydroxytryptamine): Both compounds share a similar structure, but serotonin has a hydroxyl group at the 5-position and lacks the methyl group at the nitrogen atom.
Tryptamine: This compound has an indole ring with an aminoethyl side chain but lacks the hydroxyl group at the 5-position.
The uniqueness of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-aminoethyl)-1-methylindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13/h2-3,6-7,14H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDFVSFNVOLFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331546 | |
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-88-3 | |
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


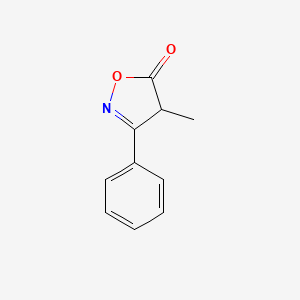
![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
